2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid
Overview
Description
Preparation Methods
The synthesis of 2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid involves several steps. One common synthetic route includes the reaction of 2-methyl-1,2-epoxypropane with p-hydroxyphenylpropionic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid undergoes various chemical reactions, including:
Scientific Research Applications
2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid involves its interaction with specific molecular targets. The epoxy group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows the compound to modify the structure and function of target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid can be compared with other similar compounds such as:
2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]acetic Acid: This compound has a similar structure but with an acetic acid group instead of a propionic acid group.
2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]butyric Acid: This compound has a butyric acid group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields .
Properties
IUPAC Name |
2-[4-(3,3-dimethyloxiran-2-yl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(12(14)15)9-4-6-10(7-5-9)11-13(2,3)16-11/h4-8,11H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAHDOGTKBOBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2C(O2)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504489 | |
Record name | 2-[4-(3,3-Dimethyloxiran-2-yl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75626-00-5 | |
Record name | 4-(3,3-Dimethyl-2-oxiranyl)-α-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75626-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(3,3-Dimethyloxiran-2-yl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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